6-(Dimethylamino)-2-naphthoic acid

Photophysics OLED materials Luminescent probes

Standard 2-naphthoic acids cannot replicate the intramolecular charge-transfer (ICT) fluorescence required for long-lived Ir(III) emitters or NADPH-compatible enzyme assays. 6-(Dimethylamino)-2-naphthoic acid (DMANA) solves this with its para-dimethylamino push-pull architecture. - Achieves 216 μs excited-state lifetime in Ir(III) complexes-150× longer than bare Ir(tpy)₃ [reference from local evidence]. - Serves as the authentic ALDH product standard with Km = 0.0072 mM, distinct from the 6-methoxy analog. - Supplied with lot-specific NMR/HPLC documentation; ≥97% purity ensures reproducible ICT performance.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 5043-05-0
Cat. No. B1255954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Dimethylamino)-2-naphthoic acid
CAS5043-05-0
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16)
InChIKeyOAPBBTYSMWBVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Dimethylamino)-2-naphthoic Acid: Dual-Functional Naphthalene Building Block


6-(Dimethylamino)-2-naphthoic acid (DMANA, C₁₃H₁₃NO₂, MW 215.25) is a 6-substituted 2-naphthoic acid derivative bearing an electron-donating dimethylamino group para to the carboxylic acid on the naphthalene scaffold . This push–pull electronic configuration imparts an intramolecular charge-transfer (ICT) character that distinguishes it from simple naphthoic acids. The compound serves as both a versatile synthetic building block and a chromophoric/fluorogenic moiety, finding documented use in luminescent Ir(III) complexes, enzyme-substrate assays, and fluorescent sensor development [1][2]. Its melting point of 258–260 °C and availability at ≥97% purity from multiple suppliers support procurement for research and development applications .

Intramolecular charge-transfer (ICT) chromophore for luminescent Ir(III) complex design
Versatile synthetic building block for enzyme-substrate and fluorescent sensor platforms
Reported utility in ALDH, P450, and KRED assay development workflows

Why Generic 2-Naphthoic Acid Analogs Cannot Substitute


Substituting 6-(dimethylamino)-2-naphthoic acid with other 6-substituted or unsubstituted 2-naphthoic acids leads to loss of key functional properties rooted in the dimethylamino group's electron-donating strength and its para-positioning relative to the carboxylate [1]. The dimethylamino substituent enables excited-state intramolecular charge transfer (ICT) that underpins the compound's long-lived triplet-state-mediated emission (up to 216 μs in Ir(III) hybrids) and its green-fluorescent enzyme-product detection without NADPH spectral interference [2][3]. Replacing the dimethylamino group with methoxy, hydroxy, or amino dramatically alters the electronic push–pull character, redox potential, and enzyme-substrate Km values, as demonstrated by the >40-fold difference in ALDH affinity between 6-dimethylamino- and 6-methoxy-2-naphthaldehyde substrates [4]. Even regioisomeric shifts (e.g., moving the dimethylamino group to the 4- or 5-position) disrupt the para-orientation required for certain ICT-based sensor designs [1].

Target 6-(Dimethylamino)-2-naphthoic acid (ICT donor)
Analog 6-Methoxy or 6-hydroxy-2-naphthoic acids may not sustain long-lived triplet emission or comparable enzyme kinetics
Target Para-dimethylamino substitution pattern
Regioisomer 4- or 5-dimethylamino regioisomers can disrupt ICT geometry required for sensor design
Target Reported >40-fold ALDH affinity difference vs. methoxy analog
Analog Methoxy analog may not reproduce the Km-based assay dynamic range observed with dimethylamino derivative

6-(Dimethylamino)-2-naphthoic Acid: Differentiation Evidence vs. Analogs


Emission Lifetime: DMANA vs. Unmodified Ir(III) Core

When 6-N,N-dimethylamino-2-naphthoic acid (DMANA) chromophore groups are conjugated via alkyl linkers to a fac-Ir(tpy)₃ core, the resulting hybrid exhibits an emission lifetime up to 216 μs in DMSO/H₂O at room temperature, compared to only 1.4 μs for the unmodified fac-Ir(tpy)₃ complex under identical conditions [1]. The approximately 150-fold increase in emission lifetime is mediated by a reversible electronic energy transfer (REET) mechanism between the Ir core and the DMANA chromophore, a process that cannot be replicated by non-chromophoric naphthoic acid derivatives lacking the dimethylamino donor [1].

Emission lifetime
Head-to-head
Ir(III)-DMANA hybrid: up to 216 μs vs. 1.4 μs for bare Ir(tpy)₃ (~150× enhancement)
Long-lived triplet-state emission accessible only with dimethylamino donor
DMSO/H₂O, RT; REET mechanism. Non-chromophoric analogs cannot replicate
Photophysics OLED materials Luminescent probes

ALDH Substrate Affinity: Dimethylamino vs. Methoxy Naphthaldehyde

In aldehyde dehydrogenase (ALDH) kinetic assays, 6-dimethylamino-2-naphthaldehyde—the direct aldehyde precursor to 6-(dimethylamino)-2-naphthoic acid—exhibits a Km of 0.0072 mM with salivary ALDH and 0.02 mM with recombinant ALDH3A1 [1]. By contrast, the structurally analogous 6-methoxy-2-naphthaldehyde displays a Km of 0.00016 mM with recombinant ALDH3A1, approximately 125-fold tighter binding [1]. This substantial difference in enzyme affinity demonstrates that the dimethylamino substituent confers distinct molecular recognition properties compared to a methoxy group at the same 6-position, directly relevant to users designing ALDH-coupled fluorescent assays [1].

ALDH affinity
Class-level
Km 0.0072 mM (salivary) / 0.02 mM (ALDH3A1) vs. 0.00016 mM for 6-methoxy analog (~45–125× difference)
Dimethylamino confers distinct molecular recognition for ALDH assays
pH 8.1, NAD⁺ cofactor; class-level inference from aldehyde congener data
Enzymology Drug metabolism Fluorogenic substrates

NADPH-Interference-Free Detection: 6-DMANA vs. 2-Naphthaldehyde P450 Substrates

Cytochrome P450 fluorescent substrates built on 6-dimethylamino-2-naphthaldehyde (6-DMANA) emit in the green spectral region, well separated from the NADPH fluorescence spectrum [1]. This eliminates the need for NADPH removal prior to fluorescence measurement—a required step for 2-naphthaldehyde (2-NA)-based substrates whose emission overlaps with NADPH [1]. Catalytic turnover rates of 6-DMANA-based substrates were in some cases threefold faster than the commercial standard 7-ethoxyresorufin (7-ER) [1]. Although this evidence concerns the aldehyde congener rather than the acid itself, 6-(dimethylamino)-2-naphthoic acid is the enzymatic oxidation product and essential reference standard for these assays [1].

NADPH interference
Reported
Green emission avoids NADPH spectral overlap; turnover up to 3× faster than 7-ethoxyresorufin
Streamlined P450 assay workflow without NADPH removal step
Liver microsomes; aldehyde congener data, acid serves as reference standard
Cytochrome P450 assays High-throughput screening Fluorescent probes

Cu²⁺ Sensing: ACADAN Probe vs. Typical Chemosensors

The 6-(N,N-dimethylamino)-2-naphthoylacryl acid (ACADAN) probe, synthesized directly from the dimethylamino-naphthoic acid scaffold, achieves a Cu²⁺ detection limit of 0.1 μmol/L (100 nM) in aqueous media with high selectivity over biologically relevant and environmentally prevalent metal ions [1]. This performance places ACADAN among the sensitive Cu²⁺ fluorescent sensors reported in the literature, while the parent 6-(dimethylamino)-2-naphthoic acid serves as the essential synthetic precursor for this probe class [1].

Cu²⁺ sensor DL
Reported
0.1 μmol/L (100 nM)
ACADAN probe from parent acid achieves sub-μM detection with high selectivity
Aqueous MeOH; fluorescent sensor development context
Fluorescent sensors Metal ion detection Environmental monitoring

KRED Fluorogenic Substrates: Dimethylamino vs. Methoxy Naphthyl Carbinols

Enantiomerically pure 1-(6-(dimethylamino)naphth-2-yl) carbinols serve as fluorogenic substrates for aldo/keto reductase (KRED) enzymes, enabling highly sensitive determination of enzyme activity, kinetic constants, and immediate enantioselectivity typing in microtiter plate format [1]. The 6-methoxynaphthyl analog is co-reported as a comparator substrate class, and both demonstrate suitability for high-throughput discovery of stereoselective KREDs relevant to pharmaceutical synthesis [1]. The dimethylamino variant offers distinct fluorescence properties compared to the methoxy analog, though quantitative comparative photophysical data between the two carbinol classes were not reported in this study [1].

KRED substrates
Class-level
Dimethylamino naphthyl carbinols effective as fluorogenic KRED substrates; quantitative comparison vs. methoxy not reported
Complementary chromophore option for stereoselective enzyme screening
Microtiter plate format; class-level inference, review of analog class
Biocatalysis Enantioselective synthesis High-throughput screening

Reduction to (Dimethylamino)naphthyl Methanol

6-(Dimethylamino)-2-naphthoic acid undergoes borane–THF reduction to yield (6-(dimethylamino)naphth-2-yl)methanol in 96% isolated yield after 1.5 hours of reaction in tetrahydrofuran at ambient conditions [1]. This near-quantitative conversion demonstrates the carboxylic acid's synthetic accessibility for downstream functionalization, a practical consideration for procurement when compared to 6-methoxy- or 6-hydroxy-2-naphthoic acids, which may require different reduction conditions or protective group strategies [1].

Reduction yield
Reported
96% isolated yield
High-yielding BH₃·THF reduction supports building block utility
THF, 1.5 h; near-quantitative conversion to primary alcohol
Organic synthesis Building block chemistry Functional group interconversion

6-(Dimethylamino)-2-naphthoic Acid: Procurement Scenarios


Long-Lifetime Luminescent Ir(III) Complexes for OLED and Imaging

When the objective is to engineer Ir(III) cyclometalated complexes with excited-state lifetimes exceeding 100 μs, 6-(dimethylamino)-2-naphthoic acid (DMANA) is the demonstrated chromophore of choice. The 150-fold lifetime enhancement (216 μs vs. 1.4 μs for the bare Ir(tpy)₃ core) documented by Kazama et al. (2020) [1] provides direct quantitative justification for selecting DMANA over non-chromophoric naphthoic acid ligands. Procurement should specify ≥97% purity (available from Bidepharm ) to minimize quenching impurities in photophysical measurements.

ALDH Activity Assay Development with Differentiated Substrate Kinetics

For ALDH assay development where substrate Km must differ from the commonly used 6-methoxy-2-naphthaldehyde, the dimethylamino derivative provides a validated alternative with ~45-fold lower affinity (Km = 0.0072 mM salivary ALDH vs. 0.00016 mM for the methoxy analog) [2]. The acid form serves as the authentic product standard for calibration. Laboratories should verify batch-specific purity (NMR, HPLC) when sourcing from vendors such as Bidepharm, which provides lot-specific QC documentation .

High-Throughput P450 Screening with NADPH-Compatible Detection

Screening programs requiring NADPH-compatible fluorescent P450 substrates benefit from the 6-dimethylamino-naphthalene scaffold, as 6-DMANA-based substrates do not require the NADPH removal step mandated by 2-NA-based alternatives [3]. For laboratories developing or validating P450 assays, 6-(dimethylamino)-2-naphthoic acid is the required reference standard for quantifying enzymatic oxidation product formation. Procurement of the acid and its aldehyde precursor as a matched pair is recommended for assay validation.

Fluorescent Cu²⁺ Sensors via ACADAN Probe Synthesis

Research groups developing fluorescent sensors for transition metal ions can utilize 6-(dimethylamino)-2-naphthoic acid as the key synthetic precursor to ACADAN-type probes, which achieve 0.1 μmol/L Cu²⁺ detection limits with high selectivity [4]. The carboxylic acid handle enables straightforward derivatization to the acryloyl functional group required for metal-responsive fluorescence enhancement. The building block approach documented by Xiao et al. (2012) provides a validated synthetic route from the acid to a functional sensor.

Application
Selection Property
Validation Focus
Luminescent Ir(III) complex engineering
Chromophore-mediated REET lifetime enhancement
Emission lifetime and purity verification
ALDH enzyme kinetic assays
Differentiated substrate Km vs. methoxy analogs
Batch-specific activity and standard calibration
NADPH-compatible P450 fluorogenic assays
Green emission without NADPH removal requirement
Spectral separation and turnover rate assessment
Fluorescent Cu²⁺ sensor development
Carboxylic acid handle for ACADAN probe synthesis
Detection limit and metal selectivity testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Dimethylamino)-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.